molecular formula C13H19NO4S B1593872 Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]- CAS No. 46948-72-5

Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-

Cat. No. B1593872
CAS RN: 46948-72-5
M. Wt: 285.36 g/mol
InChI Key: ASJPRZHJNRBKTI-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-, also known as HPS, is a compound with the molecular formula C13H19NO4S . It is extensively used in Germany as a corrosion inhibiting agent . The compound is part of the phenylsulfonamides group, which are relevant for water works due to their poor degradability and high water solubility .


Molecular Structure Analysis

The molecular structure of HPS consists of a hexanoic acid chain with a methyl(phenylsulfonyl)amino group attached at the 6th carbon . The molecular weight of the compound is 285.36 .


Chemical Reactions Analysis

HPS is known to undergo microbial degradation in sewage plants, resulting in the formation of Sarkosin-N-(phenylsulfonyl) (SPS) and other metabolites . The exact chemical reactions involved in this process are not specified in the available sources.


Physical And Chemical Properties Analysis

HPS has a boiling point of 464.4°C at 760 mmHg and a density of 1.229g/cm3 . It has a refractive index of 1.546 and a vapour pressure of 2.01E-09mmHg at 25°C . The compound is also water soluble .

Scientific Research Applications

Oxidation Reactions

  • Hexanoic acid derivatives have been used in Swern oxidation reactions to convert alcohols into aldehydes or ketones. A study demonstrated that 6-(methylsulfinyl)hexanoic acid can be employed as a substitute for dimethyl sulfoxide (DMSO) in these reactions, offering an easily separable and recyclable option (Liu & Vederas, 1996).

Environmental Impact

  • Investigations into water contaminants revealed that 6-[methyl(phenylsulfonyl)amino]hexanoic acid, used as a corrosion inhibiting agent, degrades to form substances like Sarkosin-N-(phenylsulfonyl) (SPS) in water, impacting the environmental and water quality (Knepper et al., 1999).

Fluorescent Probes

  • A derivative of Hexanoic acid was developed for use as a fluorescent probe in DNA sequencing methods, demonstrating its utility in biochemical analysis (Rasolonjatovo & Sarfati, 1998).

Plant Resistance Studies

  • In agriculture, Hexanoic acid has been found to induce resistance in plants against various pathogens. Research on citrus plants showed that its application altered over 200 molecules related to the mevalonic and linolenic pathways, enhancing plant defense mechanisms (Llorens et al., 2016).

Immunoassay Applications

  • Hexanoic acid derivatives have been synthesized for use in immunoassays, proving effective in the detection of sulfonamides in chicken muscle (Wang et al., 2013).

Structural Analysis

  • Research on polymorphic forms of Hexanoic acid derivatives contributes to understanding molecular structures and their hydrogen bonding patterns, which is crucial in pharmaceutical and chemical industries (Feeder & Jones, 1994).

Synthesis of Unusual Amino Acids

  • Hexanoic acid is used in the synthesis of non-proteinogenic amino acids for applications in marine natural product research (Adamczyk & Reddy, 2001).

Corrosion Inhibition

  • Derivatives of Hexanoic acid have been synthesized and evaluated as corrosion inhibitors for metals, showcasing their potential in industrial applications (Gupta et al., 2016).

Pharmaceutical Research

  • In pharmaceutical research, Hexanoic acid derivatives are explored for their potential in drug development and as components in synthetic peptide structures (Markowska et al., 2021).

Acid Recovery Processes

  • Novel membranes containing Hexanoic acid derivatives have been developed for acid recovery in industrial processes, emphasizing the compound's utility in material science and engineering (Irfan et al., 2018).

Future Directions

The future directions for research on HPS could include a more detailed investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to understand the environmental impact of HPS and to develop methods for its safe disposal or degradation .

properties

IUPAC Name

6-[benzenesulfonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJPRZHJNRBKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068487
Record name Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-

CAS RN

46948-72-5
Record name 6-[Methyl(phenylsulfonyl)amino]hexanoic acid
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Record name 6-(Methyl(phenylsulfonyl)amino)hexanoic acid
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Record name Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[methyl(phenylsulphonyl)amino]hexanoic acid
Source European Chemicals Agency (ECHA)
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Record name 6-(METHYL(PHENYLSULFONYL)AMINO)HEXANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Nelms, AL Karmaus, G Patlewicz - Computational Toxicology, 2020 - Elsevier
Multiple US agencies use acute oral toxicity data in a variety of regulatory contexts. One of the ad-hoc groups that the US Interagency Coordinating Committee on the Validation of …
Number of citations: 10 www.sciencedirect.com

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